
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzazocine ring system through cyclization of appropriate precursors.
Alkylation: Introduction of ethyl groups at specific positions using alkylating agents.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Methano-3-benzazocine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Methano-3-benzazocine derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes to study biological pathways.
Medicine: Potential therapeutic agents for pain management, neurological disorders, and other conditions.
Industry: Use in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2,6-Methano-3-benzazocine derivatives involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with opioid receptors or other neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzazocine Derivatives: Other compounds in the benzazocine class with similar structures.
Opioid Analogs: Compounds with similar pharmacological profiles.
Uniqueness
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) may exhibit unique properties such as specific receptor affinity, metabolic stability, or therapeutic efficacy that distinguish it from other similar compounds.
Conclusion
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex and potentially valuable compound with diverse applications in scientific research and industry
Eigenschaften
Molekularformel |
C16H23N |
|---|---|
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
(1R,9S,13S)-1,13-diethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C16H23N/c1-3-13-15-11-12-7-5-6-8-14(12)16(13,4-2)9-10-17-15/h5-8,13,15,17H,3-4,9-11H2,1-2H3/t13-,15+,16-/m1/s1 |
InChI-Schlüssel |
DXMJOBOFRQTVHL-VNQPRFMTSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H]2CC3=CC=CC=C3[C@@]1(CCN2)CC |
Kanonische SMILES |
CCC1C2CC3=CC=CC=C3C1(CCN2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


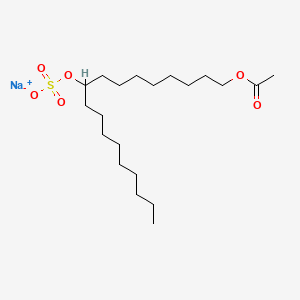
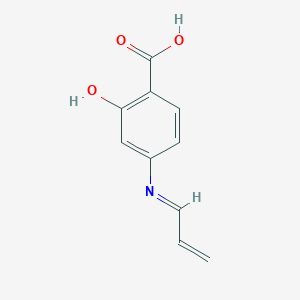
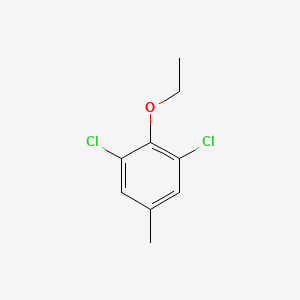

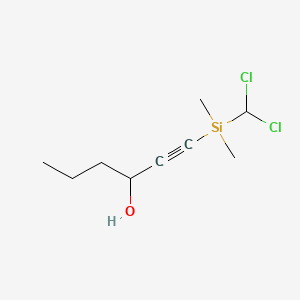
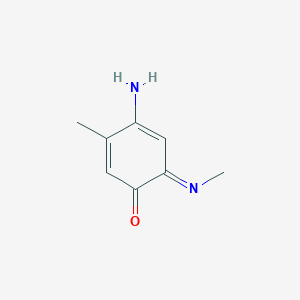

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
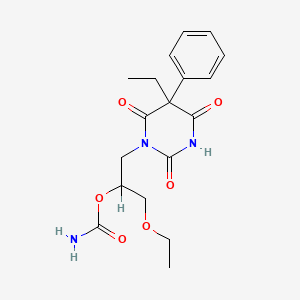
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)

